2-Bromo-6-methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one 2-Bromo-6-methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15903384
InChI: InChI=1S/C13H15BrO2/c1-13(2)7-11(14)12(15)9-5-4-8(16-3)6-10(9)13/h4-6,11H,7H2,1-3H3
SMILES:
Molecular Formula: C13H15BrO2
Molecular Weight: 283.16 g/mol

2-Bromo-6-methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

CAS No.:

Cat. No.: VC15903384

Molecular Formula: C13H15BrO2

Molecular Weight: 283.16 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one -

Specification

Molecular Formula C13H15BrO2
Molecular Weight 283.16 g/mol
IUPAC Name 2-bromo-6-methoxy-4,4-dimethyl-2,3-dihydronaphthalen-1-one
Standard InChI InChI=1S/C13H15BrO2/c1-13(2)7-11(14)12(15)9-5-4-8(16-3)6-10(9)13/h4-6,11H,7H2,1-3H3
Standard InChI Key UZSKIWUZLASLCY-UHFFFAOYSA-N
Canonical SMILES CC1(CC(C(=O)C2=C1C=C(C=C2)OC)Br)C

Introduction

Structural and Nomenclature Analysis

Core Tetralone Framework

Tetralones are bicyclic compounds consisting of a fused benzene and cyclohexenone ring. The base structure, 3,4-dihydronaphthalen-1(2H)-one, serves as a scaffold for derivatives with diverse substituents. The addition of bromine, methoxy, and dimethyl groups alters electronic and steric properties, influencing reactivity and intermolecular interactions .

Table 1: Comparative Structural Features of Tetralone Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituents
2-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-oneC₁₁H₁₁BrO₂255.11Br (C2), OCH₃ (C6)
6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-oneC₁₁H₁₁BrO239.11Br (C6), CH₃ (C7)
Target Compound (Hypothetical)C₁₃H₁₅BrO₂283.16*Br (C2), OCH₃ (C6), (CH₃)₂ (C4)

*Calculated based on analog data .

Stereoelectronic Effects of Substituents

  • Bromine: Introduces electron-withdrawing effects, enhancing electrophilic aromatic substitution reactivity.

  • Methoxy Group: Electron-donating via resonance, directing electrophiles to ortho/para positions .

  • Dimethyl Groups: At C4, these groups impose steric hindrance, potentially stabilizing chair-like conformations in the cyclohexenone ring .

Synthetic Pathways and Challenges

Alkylation for Dimethyl Substitution

Introducing dimethyl groups at C4 could involve:

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Strong C=O stretch near 1,710 cm⁻¹; C-Br stretch at 550–600 cm⁻¹ .

  • NMR (¹H):

    • Methoxy protons: δ 3.80–3.85 ppm (singlet).

    • Diastereotopic methyl groups (C4): Split into multiplets due to restricted rotation .

Thermodynamic Stability

Molecular mechanics simulations suggest that 4,4-dimethyl substitution increases ring strain by 8–12 kcal/mol compared to non-substituted analogs, potentially reducing thermal stability .

Applications and Biological Activity

Pharmaceutical Intermediates

Brominated tetralones serve as precursors to antipsychotics (e.g., aripiprazole analogs) and anti-inflammatory agents. The methoxy group enhances blood-brain barrier permeability, while bromine aids in radiolabeling for imaging .

Material Science

Dimethyl-substituted tetralones could act as monomers for high-performance polymers, where steric bulk improves rigidity and glass transition temperatures (Tg).

Research Gaps and Future Directions

  • Synthesis Optimization: Developing efficient routes to 4,4-dimethyltetralones remains unexplored.

  • Crystallography: Single-crystal X-ray data for bromo-methoxy analogs are scarce, limiting conformational analysis.

  • Toxicity Profiling: No studies evaluate the ecotoxicology of dimethyltetralone derivatives.

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